molecular formula C24H32N4O B4496343 N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B4496343
M. Wt: 392.5 g/mol
InChI Key: IHJWBPUYZAMASJ-UHFFFAOYSA-N
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Description

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves several steps. One common method starts with the reaction of 4-(4-methylpiperazin-1-yl)methylbenzoic acid dihydrochloride with pyrrolidine. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrrolidine groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation . By inhibiting these kinases, the compound can interfere with signaling pathways that are critical for the proliferation of cancer cells.

Comparison with Similar Compounds

Similar compounds include other benzanilides and piperazine derivatives. For example:

What sets N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-26-14-16-28(17-15-26)23-10-6-20(7-11-23)18-25-24(29)22-8-4-21(5-9-22)19-27-12-2-3-13-27/h4-11H,2-3,12-19H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJWBPUYZAMASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

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